Cas no 920439-08-3 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-3-fluoro-
- F2070-1336
- N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide
- 920439-08-3
- N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-fluorobenzamide
- AKOS024625729
- N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide
-
- Inchi: 1S/C15H18FN5O/c16-12-6-4-5-11(9-12)15(22)17-10-14-18-19-20-21(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,17,22)
- InChI Key: FPZXRFFVHBNXDZ-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2CCCCC2)N=NN=1)(=O)C1=CC=CC(F)=C1
Computed Properties
- Exact Mass: 303.14953838g/mol
- Monoisotopic Mass: 303.14953838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.7Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 550.1±43.0 °C(Predicted)
- pka: 12.28±0.46(Predicted)
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-1336-2μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-4mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-25mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-20mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-10μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-1mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-50mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-2mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-5μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1336-20μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-fluorobenzamide |
920439-08-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide
Comprehensive Overview of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide (CAS No. 920439-08-3)
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide (CAS No. 920439-08-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and utility in drug discovery. The presence of a fluorobenzamide moiety further enhances its relevance in modern medicinal chemistry, as fluorine incorporation often improves metabolic stability and bioavailability.
The molecular structure of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide combines a cyclohexyl-tetrazole core with a 3-fluorobenzamide side chain, creating a hybrid scaffold that is of interest for targeting specific enzymes or receptors. Researchers have explored its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and targeted therapies. The compound's CAS No. 920439-08-3 serves as a critical identifier for regulatory and scientific documentation, ensuring accurate referencing in patents and publications.
In the context of drug design, N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide exemplifies the growing demand for small-molecule therapeutics with improved selectivity and reduced off-target effects. Its fluorinated aromatic ring contributes to enhanced lipophilicity, a property often sought after in CNS drug candidates. Recent studies have also highlighted the role of tetrazole-containing compounds in addressing antibiotic resistance, a pressing global health concern, though specific data on this compound's efficacy remains under investigation.
The synthesis of CAS No. 920439-08-3 typically involves multi-step organic reactions, including amide coupling and tetrazole cyclization, which are topics of interest in green chemistry discussions. Innovations in catalytic methods and solvent-free conditions are being explored to optimize its production, reflecting the industry's shift toward sustainable practices. Analytical characterization techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for verifying the purity and identity of this compound, particularly for preclinical studies.
From a commercial perspective, N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide is primarily supplied to research institutions and pharmaceutical developers engaged in high-throughput screening programs. Its inclusion in compound libraries underscores its potential as a lead structure for further optimization. Vendors often provide detailed technical data sheets and safety profiles, addressing common queries about storage conditions and handling precautions, which are frequently searched by laboratory personnel.
Emerging applications of tetrazole-fluorobenzamide hybrids extend beyond human health, with exploratory uses in crop protection formulations. The agrochemical sector values such compounds for their potential to act as herbicide safeners or plant growth regulators, though specific claims require validation through field trials. This dual applicability in pharma and agro domains makes CAS No. 920439-08-3 a versatile subject for interdisciplinary research collaborations.
Regulatory aspects surrounding N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide emphasize compliance with REACH and GMP standards when used in drug development pipelines. Intellectual property landscapes reveal patent filings covering its derivatives, indicating competitive activity in this chemical space. Researchers frequently search for structure-activity relationships (SAR) studies involving this scaffold, hoping to unlock novel therapeutic indications or improve existing profiles.
In analytical method development, the compound's distinct UV absorption and chromatographic behavior make it a candidate for HPLC method validation protocols. Quality control laboratories prioritize establishing robust impurity profiling methods, responding to the pharmaceutical industry's demand for rigorous characterization of synthetic intermediates. These technical considerations align with frequently searched topics like analytical method transfer and ICH guidelines.
The future trajectory of CAS No. 920439-08-3 research may involve computational chemistry approaches, including molecular docking simulations to predict target interactions. Such in silico studies could accelerate its development by identifying optimal structural modifications. This resonates with the growing integration of AI in drug discovery, a hot topic in scientific forums and investor presentations alike.
To conclude, N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-fluorobenzamide represents a compelling case study in contemporary medicinal chemistry, bridging fundamental research with translational potential. Its CAS No. 920439-08-3 serves as a gateway to extensive scientific literature and commercial offerings, while its structural features continue to inspire innovations across multiple applied science domains.
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